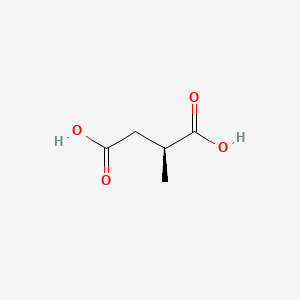
(S)-(-)-甲基琥珀酸
概述
描述
Synthesis Analysis
The synthesis of methylsuccinic acid has been achieved through the hydrogenation of itaconic acid using skeletal Ni as a catalyst. Optimum conditions have been identified as a reaction time of 60 minutes at a temperature of 50°C, using methanol as a solvent, leading to a conversion rate of itaconic acid of 99.14%. This process highlights the efficient conversion and potential scalability of producing methylsuccinic acid for various industrial applications (Wang Ying-yin, 2014).
Molecular Structure Analysis
The molecular structures of dl-methylsuccinic acid have been determined, showing two modifications obtained by slow evaporation of aqueous solutions. These modifications indicate that the carbon atoms of the succinic acid skeletons are in one plane with the methyl groups positioned outside the planes of the carboxyl groups, suggesting interesting implications for the reactivity and interactions of this molecule in various chemical environments (Y. Schouwstra, 1973).
Chemical Reactions and Properties
The chemical reactions of N-hydroxysuccinimide esters of N-alkoxycarbonyl-α-amino acids with active methylene compounds have been explored to produce 3-substituted N-alkoxycarbonyl tetramic acids. This reaction under basic conditions demonstrates the chemical versatility of related succinic acid derivatives and their potential for generating a wide range of organic compounds (A. Detsi, J. Markopoulos, O. Igglessi-Markopoulou, 1996).
Physical Properties Analysis
Studies on the crystallization and melting behavior of biodegradable poly(alkylene succinates) derived from succinic acid have shown an odd–even effect in the melting temperatures of these polymers. This phenomenon, along with the observed differences in crystallization rates and degrees of crystallinity, underscores the impact of molecular structure on the physical properties of materials based on methylsuccinic acid derivatives (G. Papageorgiou, D. Bikiaris, 2005).
Chemical Properties Analysis
The microbial production of branched-chain dicarboxylate 2-methylsuccinic acid showcases the potential for biotechnological production pathways. The establishment of a non-natural biosynthetic route for 2-methylsuccinic acid emphasizes the chemical properties that make it an attractive synthon for the synthesis of polymers and other applications in bioplastics and cosmetic solvents (Jian Wang et al., 2018).
科学研究应用
生物生产和聚合物应用:(S)-(-)-甲基琥珀酸在合成聚合物方面具有潜在应用。王等人(2018年)的研究表明,利用大肠杆菌生产2-甲基琥珀酸(2-MSA)的生物合成途径可能有助于制造生物塑料、涂料和化妆品溶剂 (Wang et al., 2018)。
用于制药应用的催化转化:钱钱等人(2015年)进行的研究强调了将顺丁烯二酸氢化制备甲基琥珀酸的重要性,特别强调了其在制药合成中的重要性。该研究还解决了在酸性环境中催化剂稳定性的挑战 (Qianqian et al., 2015)。
在代谢紊乱诊断中的应用:中村等人(1976年)开发了一种气相色谱法,用于测定生物样本中的甲基丙二酸和其他短链二羧酸,包括甲基琥珀酸。该方法在产前诊断甲基丙二酸血症和异戊酸血症研究中具有应用 (Nakamura et al., 1976)。
立体选择性合成:阿千和等人(1978年)的研究讨论了使用阳离子手性吡咯烷膦-铑配合物对顺丁烯二酸进行不对称氢化的过程。该过程产生了S-(−)-甲基琥珀酸,在化学中的立体选择性合成中具有重要意义 (Achiwa et al., 1978)。
生物材料中的对映选择性结合:横井等人(2017年)揭示了八羟基磷酸钙(OCP)可以对映选择性地将(S)-(-)-甲基琥珀酸纳入其晶格中。这一发现扩展了对无机材料中手性识别概念的理解,并可能对生物材料产生影响 (Yokoi et al., 2017)。
属性
IUPAC Name |
(2S)-2-methylbutanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O4/c1-3(5(8)9)2-4(6)7/h3H,2H2,1H3,(H,6,7)(H,8,9)/t3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXUAQHNMJWJLTG-VKHMYHEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001331129 | |
| Record name | (2S)-2-methylbutanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001331129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Methylsuccinic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001844 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
516.5 mg/mL | |
| Record name | Methylsuccinic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001844 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
(S)-(-)-Methylsuccinic acid | |
CAS RN |
2174-58-5 | |
| Record name | (2S)-2-methylbutanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001331129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-(-)-Methylsuccinic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Methylsuccinic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001844 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
117.5 °C | |
| Record name | Methylsuccinic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001844 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[[Methyl(prop-2-ynyl)amino]methyl]quinolin-8-ol](/img/structure/B1234456.png)
![methanesulfonic acid;N-[1-(2-phenylethyl)benzimidazol-2-yl]benzamide](/img/structure/B1234457.png)
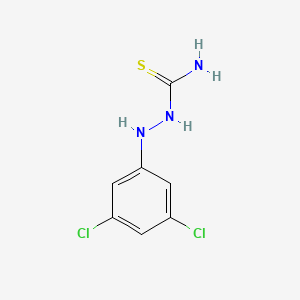
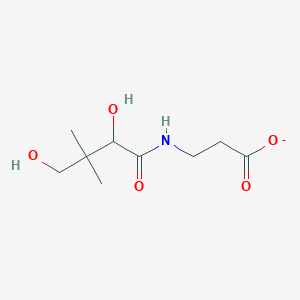
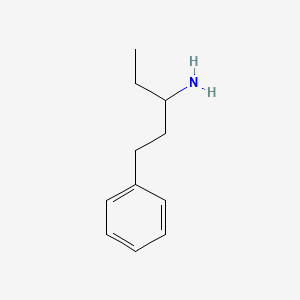
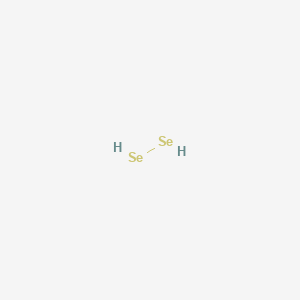
![(1R,3S,7S,10R,13S,14R,15R,17S,18S)-1,14,15-trihydroxy-17-[(1R,2R)-1-hydroxy-1-[(2R)-4-methyl-5-oxo-2H-furan-2-yl]propan-2-yl]-9,9,18-trimethyl-4,8-dioxapentacyclo[11.7.0.03,7.03,10.014,18]icosan-5-one](/img/structure/B1234467.png)
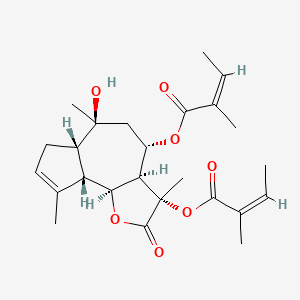
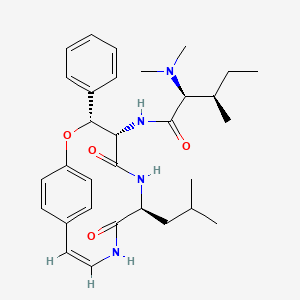
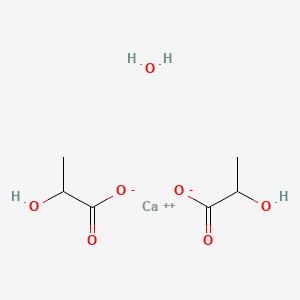

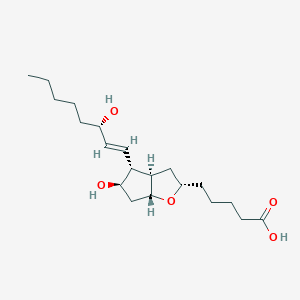
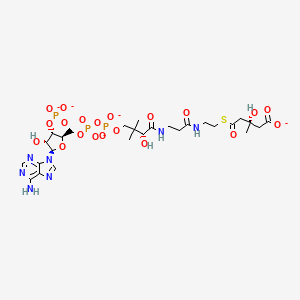
![1,5-dimethyl-4-oxo-N-[2-(3-thiophenyl)ethyl]-2-pyrrolo[3,2-c]quinolinecarboxamide](/img/structure/B1234480.png)